molecular formula C20H21N3 B11594678 6-hexyl-6H-indolo[2,3-b]quinoxaline

6-hexyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11594678
M. Wt: 303.4 g/mol
InChI Key: UTOQALZXHWYIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hexyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .

Industrial Production Methods

For industrial-scale production, the use of microwave irradiation and nanoparticles as catalysts has been explored. For instance, copper-doped CdS nanoparticles have been used to enhance the reaction efficiency and yield . This method allows for the synthesis of a broad range of indoloquinoxaline derivatives with high yields.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III) in aqueous medium.

    Reduction: Hydrazine in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoxalinones.

    Reduction: Indoloquinoxalinamines.

    Substitution: Alkylated or acylated indoloquinoxalines.

Comparison with Similar Compounds

6-Hexyl-6H-indolo[2,3-b]quinoxaline is unique due to its hexyl substituent, which enhances its lipophilicity and biological activity. Similar compounds include:

Properties

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

6-hexylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H21N3/c1-2-3-4-9-14-23-18-13-8-5-10-15(18)19-20(23)22-17-12-7-6-11-16(17)21-19/h5-8,10-13H,2-4,9,14H2,1H3

InChI Key

UTOQALZXHWYIDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.